Kynurenic acid

Catalog No.
S532008
CAS No.
492-27-3
M.F
C10H7NO3
M. Wt
189.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kynurenic acid

CAS Number

492-27-3

Product Name

Kynurenic acid

IUPAC Name

4-oxo-1H-quinoline-2-carboxylic acid

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)

InChI Key

HCZHHEIFKROPDY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O

Solubility

>28.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Kynurenic acid; Kynurenic acid; Kynuronic acid; Quinurenic acid;

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)O

Description

The exact mass of the compound Kynurenic acid is 189.04 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58973. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Acids, Heterocyclic - Xanthurenates. It belongs to the ontological category of quinolinemonocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neuromodulator and Neuroprotective Properties

KYNA is known to act as a neuromodulator, influencing neuronal activity in the brain. Studies suggest it might play a role in regulating excitatory signaling through its ability to antagonize glutamate receptors []. This has led researchers to investigate its potential neuroprotective effects in conditions like neurodegenerative diseases and excitotoxic brain injury [].

Immunomodulation and Inflammation

The kynurenine pathway, of which KYNA is a metabolite, is linked to the immune system's response. Research suggests KYNA might have immunomodulatory properties, potentially influencing both inflammatory and anti-inflammatory processes []. This has opened avenues for exploring its role in various inflammatory diseases and immune disorders.

Gut-Brain Axis

The gut microbiome plays a role in KYNA production. Studies suggest a potential link between gut microbiota composition, KYNA levels, and brain function []. This emerging field of research explores the possibility of KYNA influencing the gut-brain axis, a communication pathway between the gut and the central nervous system.

Kynurenic Acid as a Research Tool

Due to its ability to modulate glutamate receptors, KYNA is a valuable tool in neuroscience research. Scientists use it to study glutamatergic transmission and its role in various brain functions []. This allows for a deeper understanding of the nervous system and the potential development of therapies targeting glutamate signaling.

Kynurenic acid is a biochemical compound that arises from the metabolism of the amino acid L-tryptophan. It is classified as a quinolinemonocarboxylic acid, specifically a derivative of quinoline-2-carboxylic acid with a hydroxy group at the 4-position. Kynurenic acid plays a significant role in various neurobiological processes and has garnered attention due to its neuroactive properties, acting as an antagonist at excitatory amino acid receptors, including AMPA and NMDA receptors. This compound was first identified in 1853 by German chemist Justus von Liebig in dog urine, and its structure has been thoroughly characterized since then .

KYNA's primary mechanism of action is believed to be through its interaction with various neurotransmitter receptors in the brain. By acting as an antagonist at NMDA, AMPA, and kainate receptors, KYNA can modulate glutamatergic neurotransmission, a major excitatory system in the brain []. This modulation might influence cognitive function, neuroprotection, and excitotoxicity (damage caused by excessive glutamate stimulation) []. Additionally, KYNA might interact with other receptors and signaling pathways, potentially influencing immune function and inflammatory processes.

  • Reactions with Amino Acids: Kynurenic acid reacts with tryptophan and tyrosine through mechanisms such as proton-coupled electron transfer (PCET) and hydrogen transfer. These reactions are influenced by pH levels, with distinct mechanisms observed at neutral and acidic conditions .
  • Halogenation: Kynurenic acid can react with halogenating agents like hypobromous acid and hypochlorous acid, resulting in the formation of halogenated derivatives such as 3-bromokynurenic acid and 3-chlorokynurenic acid. The reactivity of kynurenic acid varies with these agents, showing higher reactivity towards hypobromous acid .

These reactions highlight kynurenic acid's versatility and its potential for generating biologically relevant derivatives.

Kynurenic acid exhibits a range of biological activities:

  • Neuroprotective Effects: It acts as an antagonist at the glycine site of the NMDA receptor, which is crucial for glutamatergic neurotransmission. This property suggests potential therapeutic applications in neurodegenerative diseases .
  • Anticonvulsant Properties: Kynurenic acid has been shown to possess anticonvulsant effects, making it a candidate for treating epilepsy and other seizure disorders .
  • Influence on Mental Health: Elevated levels of kynurenic acid have been associated with psychiatric conditions such as schizophrenia and major depressive disorder. Its role in modulating neurotransmitter systems may contribute to these associations .

Kynurenic acid can be synthesized through various methods:

  • Enzymatic Conversion: The primary biosynthetic pathway involves the conversion of L-kynurenine to kynurenic acid via the enzyme kynurenine—oxoglutarate transaminase .
  • Chemical Synthesis: Recent advancements have introduced synthetic routes that allow for the convenient production of kynurenic acid derivatives. For example, one-pot synthesis methods using aniline and diethyl acetylene dicarboxylate have been developed to produce ethyl esters of kynurenic acid .

These methods underscore the compound's accessibility for research and potential therapeutic applications.

Kynurenic acid's unique properties lend themselves to various applications:

  • Therapeutics: Due to its neuroprotective and anticonvulsant effects, kynurenic acid is being explored as a treatment option for neurodegenerative diseases, epilepsy, and psychiatric disorders .
  • Research Tool: As a modulator of neurotransmitter systems, kynurenic acid serves as an important tool in neuroscience research, particularly in studies related to glutamate signaling and neuroinflammation .

Recent studies have focused on understanding how kynurenic acid interacts with other biomolecules:

  • Radical Formation: Research has shown that kynurenic acid can form radicals when interacting with amino acids under photochemical conditions. These interactions reveal insights into its reactivity and potential roles in biological systems .
  • Influence on Immune Response: Elevated levels of kynurenic acid have been linked to impaired T cell responses in certain diseases, suggesting its involvement in immune modulation .

These interaction studies are vital for elucidating the broader implications of kynurenic acid in health and disease.

Several compounds share structural or functional similarities with kynurenic acid:

Compound NameStructure/PropertiesUnique Features
L-KynureninePrecursor to kynurenic acidDirectly involved in kynurenic acid synthesis
Quinolinic AcidNeurotoxic metabolite derived from tryptophanActs as an NMDA receptor agonist
3-HydroxykynurenineHydroxylated derivative of kynureninePotentially neuroprotective but less studied
5-Hydroxyindoleacetic AcidMetabolite of serotoninInvolved in serotonin metabolism

Kynurenic acid is unique due to its dual role as both a neuroprotective agent and antagonist at excitatory receptors, distinguishing it from other related compounds that may either promote toxicity or act on different pathways .

Kynurenic acid exhibits a well-defined acid-base behavior characterized by a single dissociation step under physiological conditions. Comprehensive experimental determination using ultraviolet-pH titration revealed a pKa value of 2.43 ± 0.01 [1] [2]. This value represents the carboxyl group dissociation, making kynurenic acid predominantly anionic (kynurenate) at physiological pH.

The compound demonstrates unique acid-base properties that differ from structural predictions. While the molecular structure suggests multiple potential protonation sites, experimental evidence confirms only one significant dissociation step in the typical pH range of determination [2]. Nuclear magnetic resonance and potentiometric titration studies confirm that no additional dissociation steps occur above pH 7 until pH 13 [2].

The low pKa value indicates that kynurenic acid exists predominantly in its deprotonated form under most biological conditions. At physiological pH 7.4, the compound is almost entirely present as the kynurenate anion, which significantly influences its solubility characteristics and biological interactions [2].

Computational studies suggest that kynurenic acid exists in a comparable ratio of two tautomeric forms - phenolic and keto tautomers - without observable phenol dissociation [2]. This tautomeric equilibrium may explain why only a single pKa value is experimentally determined despite the presence of multiple potential ionizable groups.

Solubility Profile Across Physiological pH Ranges

The solubility of kynurenic acid demonstrates strong pH dependence, with significant variations across the physiological range. Below pH 3.0, the compound exhibits limited solubility and tends to precipitate, which hindered accurate potentiometric and nuclear magnetic resonance pH titration measurements [2].

At physiological pH 7.4, kynurenic acid displays relatively low aqueous solubility, with reported values greater than 0.0284 milligrams per milliliter [3]. However, solubility increases substantially under alkaline conditions, reaching 4 milligrams per milliliter in 0.1 Normal sodium hydroxide [4]. This enhanced solubility in basic media reflects the compound's ionization state and the favorable interactions between the anionic form and the aqueous environment.

Temperature significantly affects solubility characteristics. At elevated temperatures (100°C), water solubility increases to approximately 0.9 percent [4]. This temperature-dependent enhancement provides important considerations for analytical procedures and formulation development.

The compound demonstrates good solubility in organic solvents, with dimethyl sulfoxide accommodating 5-10 milligrams per milliliter [4] [5]. This organic solvent compatibility is valuable for stock solution preparation and various analytical applications. Ethanol provides limited solubility, particularly when heated [4].

Storage solutions can maintain stability for several days at 4°C, indicating reasonable solution stability under refrigerated conditions [4]. The pH-dependent solubility profile has practical implications for biological systems, where local pH variations can significantly influence compound availability and distribution.

Thermal Stability and Degradation Kinetics

Kynurenic acid exhibits distinct thermal behavior characterized by decomposition concurrent with melting. The compound demonstrates thermal stability under standard storage conditions at room temperature, maintaining integrity when stored in cool, dark environments [6] [7].

The melting point ranges from 275°C to 283°C, with decomposition occurring simultaneously during the melting process [6] [8] [9]. Thermal analysis reveals that the compound becomes viscous at approximately 235°C and achieves complete fusion by 265°C to 275°C [10]. This decomposition temperature of 275°C represents the threshold for significant chemical breakdown [11] [9].

Thermogravimetric analysis and differential scanning calorimetry studies of related quinoline carboxylic acid compounds indicate that thermal decomposition follows predictable patterns characteristic of the quinoline structural framework [12]. The decomposition process generates carbon oxides and nitrogen oxides as primary degradation products [11].

Under physiological temperature conditions (37°C), kynurenic acid maintains excellent stability with no significant degradation reported in biological systems [13]. This thermal stability supports its role as an endogenous metabolite that can persist in biological environments without spontaneous breakdown.

The compound demonstrates photochemical reactivity under specific conditions. Ultraviolet light exposure, particularly UV-A radiation (315-400 nanometers), can induce photochemical reactions leading to dimerization and oxidation processes [14] [15]. These photoinduced reactions become significant in biological systems such as the human eye lens, where kynurenic acid acts as a photosensitizer [16] [17].

Thermal decomposition kinetics studies reveal that decomposition rates increase substantially above 275°C, with complete breakdown occurring rapidly at higher temperatures. The absence of explosive hazards and the non-flammable nature of the solid compound contribute to its safe handling characteristics under normal laboratory conditions [11] [9].

Redox Properties and Radical Scavenging Capacity

Kynurenic acid demonstrates significant antioxidant properties through multiple radical scavenging mechanisms. The compound exhibits particular effectiveness against hydroxyl radicals (- OH), with scavenging activity characterized by IC50 values in the low micromolar range [18] [19]. This hydroxyl radical scavenging represents the primary antioxidant mechanism, involving hydrogen atom abstraction and donation processes [20].

The compound shows moderate activity against superoxide anion (O2- −) with effective concentrations ranging from 10 to 150 micromolar [18] [19]. Electron transfer mechanisms primarily mediate this scavenging activity, although the effectiveness is lower compared to hydroxyl radical neutralization [19].

Peroxynitrite (ONOO−) scavenging represents another significant antioxidant pathway, with kynurenic acid demonstrating active scavenging at concentrations between 100 and 600 micromolar [18] [19]. Direct chemical reaction mechanisms facilitate this protective effect, contributing to the overall antioxidant capacity of the compound [13].

The radical scavenging activity exhibits concentration dependence, with threshold effects observed around 100-300 micromolar for general reactive oxygen species protection [19] [21]. This concentration-dependent activity suggests that antioxidant effects become significant only when kynurenic acid reaches sufficient local concentrations in biological systems.

Mechanistic studies reveal that the antioxidant properties operate independently of the compound's well-known receptor antagonist activities [18] [19]. Experiments using preparations free of N-methyl-D-aspartate and nicotinic receptors confirm that radical scavenging occurs through direct chemical interactions rather than receptor-mediated mechanisms.

The compound demonstrates limited direct activity against hydrogen peroxide (H2O2), requiring high concentrations for meaningful scavenging effects [13]. This selectivity pattern indicates that kynurenic acid functions most effectively against highly reactive radical species rather than stable oxidizing agents.

Studies investigating intramolecular hydrogen bonding reveal that the charge state and hydrogen transfer potential significantly influence radical scavenging ability [2]. At physiological pH, the predominantly anionic form of kynurenic acid maintains optimal configuration for antioxidant activity, with hydrogen bonding patterns that support reactive oxygen species neutralization.

Comparative analysis with established antioxidants demonstrates that kynurenic acid exhibits moderate antioxidant potency, surpassing ascorbic acid effectiveness in certain assay systems while remaining less potent than specialized antioxidant compounds. The endogenous nature of kynurenic acid provides advantages for biological systems, as it represents a naturally occurring protective mechanism rather than an external intervention.

Long-term exposure studies indicate that chronic elevation of kynurenic acid levels can provide sustained antioxidant protection in biological systems [13] [22]. This sustained activity supports the compound's role in cellular defense mechanisms, particularly in neural tissues where oxidative stress represents a significant pathological factor.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Yellow solid; [Merck Index] Yellow needles; [Alfa Aesar MSDS]
Solid

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

189.042593085 g/mol

Monoisotopic Mass

189.042593085 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Melting Point

280 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H030S2S85J

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Excitatory Amino Acid Antagonists

Pictograms

Irritant

Irritant

Other CAS

13593-94-7
492-27-3

Metabolism Metabolites

Uremic toxins tend to accumulate in the blood either through dietary excess or through poor filtration by the kidneys. Most uremic toxins are metabolic waste products and are normally excreted in the urine or feces.

Wikipedia

Kynurenic_acid

Dates

Last modified: 08-15-2023
1: Fejes-Szabó A, Bohár Z, Vámos E, Nagy-Grócz G, Tar L, Veres G, Zádori D, Szentirmai M, Tajti J, Szatmári I, Fülöp F, Toldi J, Párdutz Á, Vécsei L. Pre-treatment with new kynurenic acid amide dose-dependently prevents the nitroglycerine-induced neuronal activation and sensitization in cervical part of trigemino-cervical complex. J Neural Transm (Vienna). 2014 Jul;121(7):725-38. doi: 10.1007/s00702-013-1146-2. Epub 2014 Jan 3. PubMed PMID: 24385076.
2: Steiner L, Gold M, Mengel D, Dodel R, Bach JP. The endogenous α7 nicotinic acetylcholine receptor antagonist kynurenic acid modulates amyloid-β-induced inflammation in BV-2 microglial cells. J Neurol Sci. 2014 Sep 15;344(1-2):94-9. doi: 10.1016/j.jns.2014.06.032. Epub 2014 Jun 23. PubMed PMID: 25064444.
3: Turski WA, Małaczewska J, Marciniak S, Bednarski J, Turski MP, Jabłoński M, Siwicki AK. On the toxicity of kynurenic acid in vivo and in vitro. Pharmacol Rep. 2014 Dec;66(6):1127-33. doi: 10.1016/j.pharep.2014.07.013. Epub 2014 Aug 8. PubMed PMID: 25443745.
4: Małaczewska J, Siwicki AK, Wójcik R, Turski WA, Kaczorek E. The in vitro effect of kynurenic acid on the rainbow trout (Oncorhynchus mykiss) leukocyte and splenocyte activity. Pol J Vet Sci. 2014;17(3):453-8. PubMed PMID: 25286653.
5: Tajti J, Majlath Z, Szok D, Csati A, Toldi J, Fulop F, Vecsei L. Novel kynurenic acid analogues in the treatment of migraine and neurodegenerative disorders: preclinical studies and pharmaceutical design. Curr Pharm Des. 2015;21(17):2250-8. Review. PubMed PMID: 25557633.
6: Beggiato S, Tanganelli S, Fuxe K, Antonelli T, Schwarcz R, Ferraro L. Endogenous kynurenic acid regulates extracellular GABA levels in the rat prefrontal cortex. Neuropharmacology. 2014 Jul;82:11-8. doi: 10.1016/j.neuropharm.2014.02.019. Epub 2014 Mar 7. PubMed PMID: 24607890.
7: Walczak K, Deneka-Hannemann S, Jarosz B, Zgrajka W, Stoma F, Trojanowski T, Turski WA, Rzeski W. Kynurenic acid inhibits proliferation and migration of human glioblastoma T98G cells. Pharmacol Rep. 2014 Feb;66(1):130-6. doi: 10.1016/j.pharep.2013.06.007. Epub 2014 Feb 1. PubMed PMID: 24905318.
8: Tuboly G, Tar L, Bohar Z, Safrany-Fark A, Petrovszki Z, Kekesi G, Vecsei L, Pardutz A, Horvath G. The inimitable kynurenic acid: the roles of different ionotropic receptors in the action of kynurenic acid at a spinal level. Brain Res Bull. 2015 Mar;112:52-60. doi: 10.1016/j.brainresbull.2015.02.001. Epub 2015 Feb 9. PubMed PMID: 25677204.
9: Okada K, Angkawidjaja C, Koga Y, Kanaya S. Structural and mechanistic insights into the kynurenine aminotransferase-mediated excretion of kynurenic acid. J Struct Biol. 2014 Mar;185(3):257-66. doi: 10.1016/j.jsb.2014.01.009. Epub 2014 Jan 25. PubMed PMID: 24473062.
10: Kassai F, Kedves R, Gyertyán I, Tuka B, Fülöp F, Toldi J, Lendvai B, Vécsei L. Effect of a kynurenic acid analog on home-cage activity and body temperature in rats. Pharmacol Rep. 2015 Dec;67(6):1188-92. doi: 10.1016/j.pharep.2015.04.015. Epub 2015 May 9. PubMed PMID: 26481540.
11: Albuquerque EX, Schwarcz R. Kynurenic acid as an antagonist of α7 nicotinic acetylcholine receptors in the brain: facts and challenges. Biochem Pharmacol. 2013 Apr 15;85(8):1027-32. doi: 10.1016/j.bcp.2012.12.014. Epub 2012 Dec 25. Review. PubMed PMID: 23270993; PubMed Central PMCID: PMC3721521.
12: Zador F, Samavati R, Szlavicz E, Tuka B, Bojnik E, Fulop F, Toldi J, Vecsei L, Borsodi A. Inhibition of opioid receptor mediated G-protein activity after chronic administration of kynurenic acid and its derivative without direct binding to opioid receptors. CNS Neurol Disord Drug Targets. 2014;13(9):1520-9. PubMed PMID: 25478797.
13: Wang J, Simonavicius N, Wu X, Swaminath G, Reagan J, Tian H, Ling L. Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35. J Biol Chem. 2006 Aug 4;281(31):22021-8. Epub 2006 Jun 5. PubMed PMID: 16754668.
14: Parada-Turska J, Zgrajka W, Majdan M. Kynurenic acid in synovial fluid and serum of patients with rheumatoid arthritis, spondyloarthropathy, and osteoarthritis. J Rheumatol. 2013 Jun;40(6):903-9. doi: 10.3899/jrheum.121035. Epub 2013 Apr 15. PubMed PMID: 23588943.
15: Klein C, Patte-Mensah C, Taleb O, Bourguignon JJ, Schmitt M, Bihel F, Maitre M, Mensah-Nyagan AG. The neuroprotector kynurenic acid increases neuronal cell survival through neprilysin induction. Neuropharmacology. 2013 Jul;70:254-60. doi: 10.1016/j.neuropharm.2013.02.006. Epub 2013 Feb 17. PubMed PMID: 23422298.
16: Hornok V, Bujdosó T, Toldi J, Nagy K, Demeter I, Fazakas C, Krizbai I, Vécsei L, Dékány I. Preparation and properties of nanoscale containers for biomedical application in drug delivery: preliminary studies with kynurenic acid. J Neural Transm (Vienna). 2012 Feb;119(2):115-21. doi: 10.1007/s00702-011-0726-2. Epub 2011 Nov 8. PubMed PMID: 22065206.
17: Uwai Y, Honjo H, Iwamoto K. Interaction and transport of kynurenic acid via human organic anion transporters hOAT1 and hOAT3. Pharmacol Res. 2012 Feb;65(2):254-60. doi: 10.1016/j.phrs.2011.11.003. Epub 2011 Nov 16. PubMed PMID: 22108572.
18: Oláh G, Herédi J, Menyhárt A, Czinege Z, Nagy D, Fuzik J, Kocsis K, Knapp L, Krucsó E, Gellért L, Kis Z, Farkas T, Fülöp F, Párdutz A, Tajti J, Vécsei L, Toldi J. Unexpected effects of peripherally administered kynurenic acid on cortical spreading depression and related blood-brain barrier permeability. Drug Des Devel Ther. 2013 Sep 16;7:981-7. doi: 10.2147/DDDT.S44496. eCollection 2013. PubMed PMID: 24068867; PubMed Central PMCID: PMC3782408.
19: DiNatale BC, Murray IA, Schroeder JC, Flaveny CA, Lahoti TS, Laurenzana EM, Omiecinski CJ, Perdew GH. Kynurenic acid is a potent endogenous aryl hydrocarbon receptor ligand that synergistically induces interleukin-6 in the presence of inflammatory signaling. Toxicol Sci. 2010 May;115(1):89-97. doi: 10.1093/toxsci/kfq024. Epub 2010 Jan 27. PubMed PMID: 20106948; PubMed Central PMCID: PMC2855350.
20: Marosi M, Nagy D, Farkas T, Kis Z, Rózsa E, Robotka H, Fülöp F, Vécsei L, Toldi J. A novel kynurenic acid analogue: a comparison with kynurenic acid. An in vitro electrophysiological study. J Neural Transm (Vienna). 2010 Feb;117(2):183-8. doi: 10.1007/s00702-009-0346-2. Epub 2009 Dec 2. PubMed PMID: 19953278.

Explore Compound Types